molecular formula C12H14O2 B2715151 Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)- CAS No. 439585-86-1

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-

Cat. No. B2715151
CAS RN: 439585-86-1
M. Wt: 190.242
InChI Key: LGGYXIRAWXYVKN-UHFFFAOYSA-N
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Description

“Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-” is an aromatic acetylene derivative .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-” is represented by the linear formula C12H14O2 . The InChI code for this compound is 1S/C12H14O2/c1-5-10-6-7-11 (13-4)12 (8-10)14-9 (2)3/h1,6-9H,2-4H3 .


Physical And Chemical Properties Analysis

“Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-” has a molecular weight of 190.24 . It is a white to yellow solid .

Scientific Research Applications

Polymer Light-Emitting Electrochemical Cells

Benzene derivatives, such as 1-methoxy-4-(2-ethylhexyoxy)benzene, are utilized as ion carriers and redox shuttles in polymer light-emitting electrochemical cells (LECs), enhancing their operational stability and efficiency under high voltages (Yang et al., 2001).

Renewable Chemical Synthesis

In the context of sustainable chemistry, these compounds are involved in Diels–Alder and dehydrative aromatization reactions, catalyzed by Lewis acid molecular sieves, for producing biobased terephthalic acid precursors, a critical component for renewable polyethylene terephthalate (PET) production (Pacheco et al., 2015).

Liquid Crystal Applications

Certain benzene derivatives are synthesized for use as stationary phases in gas-liquid chromatography, demonstrating significant impact on the separation of complex mixtures due to their liquid crystalline "nematic" properties (Naikwadi et al., 1980).

Cationic Polymerization Initiators

Compounds like 1,4-bis(1-methoxy-1-methylethyl)benzene act as novel initiators for cationic polymerizations, offering insights into the activation mechanisms and complex formation with catalysts such as BCl3 (Dittmer et al., 1992).

Hydrodeoxygenation Catalysts

Benzene derivatives serve as model compounds in the study of biomass lignin conversion to gasoline-range molecules over bifunctional catalysts, illustrating their role in the transalkylation and hydrodeoxygenation processes for renewable fuel production (Zhu et al., 2011).

Electrosynthetic Polymers

Electrosynthesis techniques employ benzene derivatives for creating soluble polymers with potential applications in electronic devices, showcasing the versatility of these compounds in materials science (Moustafid et al., 1991).

properties

IUPAC Name

4-ethynyl-1-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-5-10-6-7-11(13-4)12(8-10)14-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYXIRAWXYVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-ethynyl-1-methoxy-2-(1-methylethoxy)-

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